molecular formula C18H14N4O2 B2583626 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 924438-48-2

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B2583626
CAS RN: 924438-48-2
M. Wt: 318.336
InChI Key: VNQXEEQRQJXUNY-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide, also known as BZP, is a chemical compound that belongs to the class of benzodiazepines. BZP has been used in scientific research for its potential therapeutic properties in treating various medical conditions.

Mechanism of Action

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide works by binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor, which enhances the inhibitory effects of GABA. This results in increased neuronal inhibition and decreased excitability, leading to the anxiolytic, sedative, and hypnotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, decreased glutamate neurotransmission, and increased dopamine release. This compound has also been shown to decrease heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the benzodiazepine receptor site. However, this compound has several limitations, including its potential for abuse and dependence, as well as its potential for adverse effects on cognitive function and memory.

Future Directions

Future research on N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide should focus on its potential therapeutic properties in treating various medical conditions, including anxiety, depression, and insomnia. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential for adverse effects on cognitive function and memory. Finally, future research should also explore the potential for developing novel benzodiazepine compounds with improved therapeutic properties and fewer adverse effects.

Synthesis Methods

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with various reagents, including sodium hydride, methyl iodide, and oxalyl chloride. The final step involves the reaction of the resulting intermediate with 2-amino-4-methyl-5-nitrophenol to yield this compound.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has been used in scientific research for its potential therapeutic properties in treating various medical conditions, including anxiety, depression, and insomnia. This compound has also been studied for its potential use as an anticonvulsant and muscle relaxant.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-10-16(24-22-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXEEQRQJXUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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